2-Ethyl-6-hydroxyquinoxaline-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-ethyl-8-hydroxyquinoxaline-5,6-dione |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-4-11-9-8(12-5)6(13)3-7(14)10(9)15/h3-4,13H,2H2,1H3 |
InChI Key |
NAGSINSPHXKGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 6 Hydroxyquinoxaline 5,8 Dione and Analogues
Established Synthetic Routes to Quinoxaline-5,8-diones
The formation of the core quinoxaline-5,8-dione (B3348068) structure can be achieved through several established synthetic strategies. These methods primarily involve the creation of the quinoxaline (B1680401) ring system followed by or concurrent with the introduction of the dione (B5365651) functionality.
Oxidation-Based Approaches for Quinoxaline-5,8-dione Scaffold Synthesis
Oxidation reactions are a common method for the synthesis of quinoxaline-diones. researchgate.net These approaches often start from pre-existing quinoxaline or dihydroquinoxaline precursors. For instance, quinoxalin-2(1H)-ones can be oxidized to the corresponding quinoxaline-2,3-diones. researchgate.net A notable method involves the use of air as a green oxidant, promoted by acid, to achieve regioselective oxidation of quinoxalin-2(1H)-ones at the C-3 position. researchgate.net This protocol is advantageous due to its mild reaction conditions and avoidance of external photocatalysts or metal reagents. researchgate.net Another approach utilizes [bis(trifluoroacetoxy)iodo]benzene (B57053) for the efficient oxidation of various electron-poor quinoxaline-core compounds into quinoxaline-diones in a solvent mixture of acetonitrile (B52724) and water at room temperature. researchgate.net
The synthesis of quinoxaline derivatives can also be initiated from the condensation of 1,2-phenylenediamines with α-dicarbonyl compounds. nih.gov Subsequent oxidation steps can then be employed to generate the desired quinoxaline-5,8-dione core. Furthermore, lignin (B12514952) β-O-4 model compounds have been explored as renewable precursors for quinoxaline synthesis through a one-pot, transition-metal-free process involving KOH-mediated cascade reactions. liverpool.ac.uk This method utilizes O2 in the air as a benign oxidant for the crucial sp3 C-H bond activation step. liverpool.ac.uk
Cycloaddition Reactions in Quinoxaline-5,8-dione Formation
Cycloaddition reactions offer an efficient and atom-economical approach to constructing complex molecular architectures, including the precursors to quinoxaline-5,8-diones. nih.gov While direct cycloaddition to form the dione is less common, these reactions are pivotal in creating the foundational quinoxaline ring. For example, photochemical dearomative cycloadditions of quinolines and alkenes can lead to the formation of complex polycyclic structures which can then be further manipulated. nih.gov
A one-pot, three-component cycloaddition strategy has been developed for the synthesis of pyrrolidine-fused scaffolds, which demonstrates the power of cycloaddition in building heterocyclic systems. acs.org While not directly yielding quinoxaline-5,8-diones, the principles can be adapted. The reaction of 1,2-phenylenediamines with 1,2-diketones is a classical condensation reaction that can be viewed as a formal cycloaddition to form the dihydropyrazine (B8608421) ring of the quinoxaline system. nih.govliverpool.ac.uk
Targeted Synthesis of Substituted Quinoxaline-5,8-diones
The synthesis of specifically substituted quinoxaline-5,8-diones, such as the 2-ethyl-6-hydroxy derivative, requires precise control over the introduction of functional groups at various positions of the quinoxaline core.
Strategies for Alkyl Group Introduction at the Quinoxaline Core
Introducing alkyl groups, such as an ethyl group, onto the quinoxaline ring can be achieved through several methods. One direct approach involves the use of epoxides as alkyl precursors in an iodine-mediated, one-pot synthesis. nih.gov For instance, reacting 1-(2-aminophenyl)pyrrole with an epoxide like styrene (B11656) oxide in the presence of an acid catalyst can lead to the formation of a substituted quinoxaline. nih.gov
Another strategy involves the reaction of a precursor like 3-phenylquinoxaline-2(1H)-thione with soft electrophiles such as ethyl chloroacetate (B1199739) in the presence of a base to yield S-alkylated derivatives. nih.gov While this example demonstrates S-alkylation, similar principles can be applied for C-alkylation on the quinoxaline ring under different reaction conditions. The modification of quinoxaline derivatives can also be achieved by attaching dipeptide residues, which involves the conversion of a hydrazide to a carbonyl azide (B81097) followed by reaction with an amino acid methyl ester. nih.gov
Hydroxylation and Related Derivatization Methods for Quinoxaline-5,8-diones
The introduction of a hydroxyl group at the 6-position of the quinoxaline-5,8-dione scaffold is a key step in the synthesis of the target compound. This can be achieved through various hydroxylation methods. For 8-hydroxyquinolines, a common synthetic route is the Skraup synthesis, which involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde. scispace.com Another classical method is the Friedlander synthesis, where a substituted o-aminobenzaldehyde or o-aminoacetophenone is condensed with a suitable aldehyde or ketone. scispace.com
Direct hydroxylation of the quinoxaline ring can be challenging, and often, the hydroxyl group is introduced as part of one of the starting materials. For example, the synthesis could start from a pre-hydroxylated benzene (B151609) derivative which is then used to construct the quinoxaline ring.
Regioselective Synthesis of 2-Ethyl-6-hydroxyquinoxaline-5,8-dione
The regioselective synthesis of this compound is a multi-step process that requires careful planning to ensure the correct placement of both the ethyl and hydroxyl groups. A plausible synthetic strategy would involve the following key steps:
Synthesis of a substituted 1,2-diaminobenzene: The synthesis would likely commence with a commercially available or synthesized 4-hydroxy-1,2-diaminobenzene. This precursor ensures the hydroxyl group is correctly positioned at what will become the 6-position of the quinoxaline ring.
Condensation with an α-keto acid: The substituted 1,2-diaminobenzene would then be condensed with a 2-keto-butyric acid (or its ester derivative). This condensation reaction would regioselectively form the 2-ethyl-6-hydroxyquinoxalin-3(4H)-one intermediate.
Oxidation to the dione: The final step would involve the oxidation of the quinoxalinone intermediate to the desired this compound. This oxidation could potentially be achieved using methods similar to those described for the synthesis of quinoxaline-diones, such as air oxidation or the use of specific oxidizing agents. researchgate.net
The regioselectivity of the initial condensation is crucial. The reaction between an unsymmetrically substituted 1,2-phenylenediamine and an α-keto acid can potentially lead to two isomeric products. However, the electronic and steric effects of the substituents often direct the cyclization to favor one isomer.
Table 1: Key Reactions in Quinoxaline Synthesis
| Reaction Type | Reactants | Product | Reference |
| Oxidation | Quinoxalin-2(1H)-ones, Air (O2) | Quinoxaline-2,3-diones | researchgate.net |
| Oxidation | Quinoxaline-core compounds, [Bis(trifluoroacetoxy)iodo]benzene | Quinoxaline-diones | researchgate.net |
| Condensation | 1,2-Phenylenediamines, 1,2-Diketones | Quinoxalines | nih.govliverpool.ac.uk |
| Alkylation | 1-(2-Aminophenyl)pyrrole, Epoxides, Iodine | Alkyl-substituted quinoxalines | nih.gov |
| S-Alkylation | 3-Phenylquinoxaline-2(1H)-thione, Ethyl chloroacetate | S-alkylated quinoxalines | nih.gov |
| Skraup Synthesis | Substituted aromatic amines, α,β-Unsaturated aldehydes | 8-Hydroxyquinolines | scispace.com |
| Friedlander Synthesis | Substituted o-aminobenzaldehydes, Ketones | 8-Hydroxyquinolines | scispace.com |
Advanced Synthetic Techniques and Catalysis in Quinoxaline-5,8-dione Chemistry
Modern synthetic organic chemistry has provided a host of powerful tools for the construction of complex heterocyclic systems. In the realm of quinoxaline-5,8-dione synthesis, palladium-catalyzed reactions, electrochemical methods, and microwave-assisted protocols have emerged as particularly effective strategies, offering improvements in efficiency, selectivity, and reaction conditions over classical methods.
Palladium-Catalyzed Coupling Reactions for Quinoxaline-5,8-dione Derivatives
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have been successfully applied to the synthesis of a wide array of heterocyclic compounds, including quinoxaline derivatives. researchgate.netresearchgate.net While direct palladium-catalyzed synthesis of this compound is not extensively documented, the application of these methods to analogous systems highlights their potential.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been used to synthesize alkynylated quinoline-5,8-diones, which are structurally related to quinoxaline-5,8-diones. afribary.comobiaks.com In a notable study, 6,7-dibromoquinoline-5,8-dione (B3062177) was coupled with various terminal alkynes in the presence of a palladium catalyst to yield mono- and bis-alkynylated products. researchgate.netafribary.comobiaks.com This methodology suggests that a similar approach could be employed starting from a dihalo-quinoxaline-5,8-dione to introduce diverse substituents at specific positions. The synthesis of poly(5,8-quinoxaline ethynylene)s through palladium-catalyzed cross-coupling of 5,8-dibromoquinoxaline (B189913) derivatives further underscores the utility of this approach for functionalizing the 5 and 8 positions of the quinoxaline ring. acs.org
The Heck reaction, another cornerstone of palladium catalysis, facilitates the reaction of an unsaturated halide with an alkene. organic-chemistry.org This reaction has been utilized for the synthesis of various quinoxaline derivatives. researchgate.net For instance, the palladium-catalyzed Heck reaction of 2-bromocinnamamide with aryl iodides has been part of a pseudo-domino process to prepare 4-arylquinolin-2(1H)-ones, demonstrating the power of palladium catalysis in building complex heterocyclic systems. nih.gov The application of Heck-type reactions to appropriately substituted quinoxaline-5,8-dione precursors could provide a viable route to novel analogues.
Table 1: Examples of Palladium-Catalyzed Reactions for Quinoxaline and Analogue Synthesis
| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type | Reference(s) |
| Sonogashira Coupling | 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium Catalyst | Alkynylated Quinoline-5,8-diones | researchgate.netafribary.comobiaks.com |
| Sonogashira Coupling | 5,8-Dibromoquinoxaline | 5,8-Diethynylquinoxaline | Palladium Catalyst | Poly(5,8-quinoxaline ethynylene) | acs.org |
| Heck Reaction | 2-Bromocinnamamide | Aryl Iodides | Pd(OAc)₂ | 4-Arylquinolin-2(1H)-ones | nih.gov |
| Reductive Annulation | Catechols | Nitroarylamines | Palladium Catalyst | Quinoxaline Derivatives | researchgate.net |
Electrochemical Synthesis of Quinoxaline-5,8-dione Analogues
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and simplifying purification processes. An efficient electrochemical method for the synthesis of quinoxaline-dione derivatives has been reported, involving the oxidation of catechols in the presence of N¹,N²-dibenzylethane-1,2-diamine. acs.org This approach provides a direct route to the quinoxaline-dione core.
While not specific to quinoxaline-5,8-diones, the electrosynthesis of 1H-1-hydroxyquinol-4-ones demonstrates the potential of this technique for preparing related heterocyclic structures. acs.org This process involves a selective cathodic nitro reduction followed by cyclo-condensation, highlighting the ability of electrochemistry to mediate complex transformations in a controlled manner. acs.org The application of similar electrochemical strategies to suitably substituted precursors could pave the way for a more sustainable synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis of Quinoxaline Derivatives
Microwave-assisted organic synthesis has gained widespread acceptance due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. udayton.eduudayton.edu This technology has been successfully applied to the synthesis of a variety of quinoxaline derivatives. udayton.eduudayton.edue-journals.in The general approach involves the condensation of o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation, often in a solvent-free or high-boiling solvent medium. e-journals.injocpr.com
Studies have shown that this method can produce quinoxaline derivatives in excellent yields (80-90%) in a matter of minutes, compared to hours or even days required for conventional heating methods. e-journals.in For example, a range of quinoxaline derivatives have been synthesized by irradiating a mixture of a diamine and a dicarbonyl compound in the presence of a small amount of DMSO for just 3.5 minutes. e-journals.in Another study demonstrated the synthesis of substituted quinoxalines in the presence of a magnesium bromide etherate catalyst under microwave irradiation for 1-2.5 minutes, also with high yields. jocpr.com
While these examples focus on general quinoxaline synthesis, the principles are directly applicable to the synthesis of quinoxaline-5,8-dione analogues. By selecting the appropriate substituted o-phenylenediamine (B120857) and α-dicarbonyl precursors, it is conceivable that this compound could be synthesized efficiently using this technology. The microwave-assisted synthesis of quinazoline-5,8-dione derivatives, a closely related heterocyclic system, further supports the feasibility of this approach. nih.gov
Table 2: Examples of Microwave-Assisted Synthesis of Quinoxaline Derivatives
| Diamine Substrate | Dicarbonyl Substrate | Catalyst/Solvent | Reaction Time | Yield | Reference(s) |
| o-Phenylenediamine | Various α-dicarbonyls | DMSO | 3.5 min | 80-90% | e-journals.in |
| Substituted-o-Phenylenediamines | Various 1,2-diketones | MgBr₂·OEt₂ | 1-2.5 min | Good to Excellent | jocpr.com |
| Dichloroquinoxaline | Various nucleophiles | Triethylamine | 5 min | up to 69% | udayton.edu |
| 2-Methylquinoline | Benzaldehyde | Trifluoromethanesulfonamide (TfNH₂) / DMF | 20 min | 89% | nih.gov |
Molecular Structure, Electronic Properties, and Spectroscopic Characterization of 2 Ethyl 6 Hydroxyquinoxaline 5,8 Dione
Structural Elucidation Techniques for Quinoxaline-5,8-diones
The precise structure of quinoxaline-5,8-diones is determined through a suite of analytical methods, each providing unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structure of quinoxaline (B1680401) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In ¹H NMR spectra of quinoxaline derivatives, aromatic protons typically appear in the range of δ 7.0–8.5 ppm. lam.edu.lychemicalbook.com For instance, in some quinoxaline compounds, the protons on the quinoxaline and benzene (B151609) rings exhibit doublet peaks between δ 8.0 and 8.55 ppm. lam.edu.ly The chemical shifts are influenced by the nature and position of substituents on the quinoxaline ring system. For example, the introduction of an ethyl group at the 2-position would result in characteristic signals for the methyl and methylene (B1212753) protons, typically appearing at lower chemical shifts due to greater shielding. nih.gov The hydroxyl group proton at the 6-position would likely appear as a broad singlet, exchangeable with D₂O.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of the dione (B5365651) moiety in quinoxaline derivatives are typically found at high chemical shifts, often around 189 ppm, due to the strong electronegativity of the oxygen atoms. nih.gov Aromatic carbons in the quinoxaline ring system generally resonate in the region of δ 110–160 ppm. temple.eduwu.ac.th The carbons of the ethyl group would appear at the lower end of the spectrum, with the methyl carbon being more shielded and thus having a lower chemical shift than the methylene carbon. nih.gov
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 8.55 | lam.edu.lychemicalbook.com |
| -OH (hydroxyl) | Variable, broad singlet | wu.ac.th | |
| -CH₂CH₃ (ethyl) | ~1.2 (CH₃), ~2.5 (CH₂) | nih.gov | |
| ¹³C | C=O (carbonyl) | ~189 | nih.gov |
| Aromatic Carbons | 110 - 160 | temple.eduwu.ac.th | |
| -CH₂CH₃ (ethyl) | ~12 (CH₃), ~28 (CH₂) | temple.edu |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of organic molecules, including 2-Ethyl-6-hydroxyquinoxaline-5,8-dione. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. lam.edu.ly
The fragmentation pattern provides valuable structural information. In quinoxaline derivatives, fragmentation often involves the cleavage of bonds adjacent to the quinoxaline core and the loss of substituents. For this compound, characteristic fragmentation could include the loss of the ethyl group (a loss of 29 mass units) or the hydroxyl group (a loss of 17 mass units). libretexts.orglibretexts.org The stable aromatic quinoxaline ring system often results in a prominent molecular ion peak. libretexts.org The fragmentation of the dione ring can also occur, leading to further characteristic fragment ions. Analysis of these fragments helps to confirm the presence and location of the ethyl and hydroxyl substituents.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into the functional groups and the conjugated system (chromophore) of this compound.
IR spectroscopy is used to identify specific functional groups based on their characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) groups of the dione would exhibit strong absorption bands in the range of 1650-1750 cm⁻¹. temple.edu The C=N stretching vibration of the pyrazine (B50134) ring within the quinoxaline structure is typically observed around 1620-1624 cm⁻¹. nih.gov Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoxaline derivatives are known to be colored and fluorescent due to their highly conjugated structures. nih.gov The UV-Vis spectra of quinoxaline derivatives typically display two or more absorption maxima. nih.gov These absorptions are generally attributed to π-π* transitions of the aromatic system and n-π* transitions associated with the nitrogen atoms and carbonyl groups. nih.govscholaris.ca For quinoxaline-5,8-diones, the extended conjugation results in absorption in the visible region, contributing to their color. The presence of the hydroxyl and ethyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoxaline-5,8-dione.
Theoretical and Computational Analysis of Electronic Structure
Theoretical and computational methods are powerful tools for understanding the electronic structure and properties of molecules like this compound.
Density Functional Theory (DFT) Calculations on Quinoxaline-5,8-diones
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to optimize the molecular geometry of quinoxaline-5,8-diones and to predict various properties, including vibrational frequencies, and electronic properties. nih.govuctm.edu By performing DFT calculations, one can obtain a detailed picture of the electron distribution and bonding within the molecule. These calculations can also be used to simulate and confirm the experimental data obtained from NMR, IR, and UV-Vis spectroscopy. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily excited. nih.gov
For quinoxaline-5,8-diones, the HOMO is typically delocalized over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions observed in the UV-Vis spectrum. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. This analysis is fundamental for predicting the reactivity and potential applications of this compound in various fields.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Chemical environment of hydrogen atoms | Confirms the presence and connectivity of ethyl and hydroxyl groups, and aromatic protons. |
| ¹³C NMR | Carbon skeleton of the molecule | Identifies carbonyl, aromatic, and aliphatic carbons, confirming the overall structure. |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Determines the exact mass and provides evidence for the presence of ethyl and hydroxyl substituents. |
| IR Spectroscopy | Presence of functional groups | Identifies hydroxyl, carbonyl, and aromatic C-H functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation | Characterizes the chromophore and electronic properties of the conjugated system. |
| DFT Calculations | Optimized geometry and electronic properties | Provides a theoretical model of the molecule to support and interpret experimental data. |
| FMO Analysis | HOMO-LUMO energy gap and reactivity | Predicts chemical reactivity and electronic behavior. |
Prediction of Electron Transfer and Redox Behavior
The core of the molecule's redox activity lies in the quinone moiety. Quinones are well-known electron acceptors, capable of undergoing reversible one- or two-electron reduction to form semiquinone radical anions and hydroquinone (B1673460) dianions, respectively. The presence of the electron-withdrawing pyrazine ring fused to the quinone system is expected to lower the reduction potential of the 5,8-dione system, making it a more potent oxidizing agent compared to simple benzoquinones.
Increased Electron Density: The hydroxyl group will increase the electron density of the quinone ring through resonance, which would generally make the compound harder to reduce (i.e., a more negative reduction potential).
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen at the 5-position. This interaction can stabilize the parent molecule and influence the stability of the reduced species.
Proton-Coupled Electron Transfer (PCET): The presence of the acidic hydroxyl proton introduces the possibility of proton-coupled electron transfer pathways. The reduction of the quinone can be accompanied by the transfer of this proton, a process that is highly dependent on the pH of the medium.
Computational studies on related heterocyclic quinones can provide further insights. For instance, studies on the electron transport in complex biological systems containing iron-sulfur clusters have demonstrated the importance of the surrounding protein and solvent environment in modulating redox potentials and electron transfer rates. researchgate.net Similar considerations would apply to this compound, where the solvent and local chemical environment would impact its redox behavior.
The general redox behavior of quinoxaline derivatives has been explored in the context of their use as electron-transporting materials. researchgate.net Their strong electron-accepting nature facilitates efficient electron injection and charge collection in various electronic devices. The introduction of different functional groups allows for the fine-tuning of their energy levels and charge transport properties.
Crystallographic Analysis of Quinoxaline-5,8-dione Derivatives
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a compound's physical and chemical properties. While a specific crystal structure for this compound has not been reported, analysis of related quinoxaline and quinazolinedione derivatives provides valuable insights into the likely packing motifs and intermolecular interactions.
The synthesis of various quinoxaline-5,8-diones has been documented, often involving the condensation of a substituted 1,2-diaminobenzene with a suitable 1,2-dicarbonyl compound. nih.gov The resulting planar quinoxaline ring system is a common feature in the crystal structures of these derivatives.
In another example, the X-ray crystal structure of a fully bridged triphenylamine (B166846) containing a quinoxaline unit was determined to have a P21/c space group. researchgate.net The analysis highlighted specific bond angles within the complex structure, providing detailed geometric information.
For this compound, several key structural features can be anticipated in its solid-state structure:
Planarity: The quinoxaline-5,8-dione core is expected to be largely planar.
Hydrogen Bonding: The hydroxyl group at the 6-position is a prime candidate for forming strong intermolecular hydrogen bonds with the carbonyl oxygens or the pyrazine nitrogens of neighboring molecules. This hydrogen bonding network would likely be a dominant factor in the crystal packing, influencing properties such as melting point and solubility.
Influence of the Ethyl Group: The ethyl group at the 2-position will introduce a non-planar, flexible component to the molecule. This could influence the crystal packing by disrupting the close packing of the planar quinoxaline cores, potentially leading to a less dense crystal structure compared to a derivative with a smaller substituent.
The interplay of these intermolecular forces—hydrogen bonding, π-π stacking, and van der Waals interactions involving the ethyl group—will ultimately dictate the specific crystal lattice adopted by this compound.
Below is a table summarizing crystallographic data for a related quinoxaline derivative to provide a comparative context.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | Monoclinic | P2₁/c | π-π stacking | nih.gov |
| Fully bridged triphenylamine with quinoxaline unit | Monoclinic | P21/c | van der Waals forces | researchgate.net |
Table 1: Crystallographic Data for Representative Quinoxaline Derivatives
It is important to emphasize that this analysis is based on extrapolation from related structures. The actual crystal structure of this compound would need to be determined experimentally through single-crystal X-ray diffraction to confirm these predictions.
Mechanistic Investigations of Quinoxaline 5,8 Dione Biological Activity
Interactions with Enzyme Systems
The reactivity of the quinoxaline-5,8-dione (B3348068) core makes it a candidate for interaction with various enzyme systems, notably those involved in cellular metabolism and signaling.
The quinoxaline-5,8-dione structure is chemically similar to the quinoline-5,8-dione framework. This latter framework is recognized as a pharmacophore capable of interacting with NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme plays a crucial role in the detoxification of quinones through a two-electron reduction, which can prevent the formation of reactive semiquinones and subsequent oxidative stress. However, this interaction can also lead to the bioactivation of certain quinone-based compounds, a strategy exploited in the development of targeted cancer therapies for tumors with high NQO1 expression.
Sphingosine kinases (SphK), with their isoforms SphK1 and SphK2, are critical lipid kinases that regulate the balance between pro-apoptotic sphingolipids and pro-survival sphingosine-1-phosphate (S1P). Overexpression of SphK is linked to various cancers. While direct studies on 2-Ethyl-6-hydroxyquinoxaline-5,8-dione are limited, research into the analogous quinoline-5,8-dione scaffold has identified it as a promising framework for developing SphK inhibitors.
In one such study, researchers developed a series of 7-substituted quinoline-5,8-diones and found them to be dual inhibitors of SphK1 and SphK2 at clinically relevant concentrations. sapub.org This marked the first identification of the quinoline-5,8-dione framework for SphK inhibition. sapub.org Further modifications, inspired by the known SphK1 inhibitor PF-543, led to the synthesis of pyrrolidine-based quinoline-5,8-diones, which showed improved binding efficacy for SphK1. sapub.org
Table 1: Sphingosine Kinase Inhibition by Analagous Quinolone-5,8-dione Derivatives
| Compound | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Compound 4 | SphK1 | ~10 | A parent compound in the study. sapub.org |
| Compound 4 | SphK2 | >10 | Shows weaker inhibition for SphK2. sapub.org |
| Compound 20 | SphK1 | ~5 | A pyrrolidine-based derivative showing improved efficacy. sapub.org |
| Compound 20 | SphK2 | ~5 | Demonstrates dual inhibition. sapub.org |
| PF-543 | SphK1 | Not specified | A known potent and selective SphK1 inhibitor used as a reference. sapub.org |
This table is based on data for quinoline-5,8-dione derivatives, which are structurally analogous to the quinoxaline-5,8-dione core.
Molecular and Cellular Signaling Pathway Modulation
Quinoxaline-5,8-diones can influence key cellular signaling pathways that govern cell proliferation, survival, and stress responses.
The mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 pathway, are central to signal transduction from the cell surface to the nucleus, regulating fundamental cellular processes like growth and differentiation. google.com Studies have shown that various quinoxaline (B1680401) derivatives can control signaling through the MAPK pathways. rsc.org
A specific study on a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones revealed a potent antiproliferative activity on rat aortic smooth muscle cells. nih.gov Mechanistic investigation demonstrated that the inhibitory effect of a representative compound from this series was mediated by the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway within these cells. nih.gov This finding directly links the quinoxaline-5,8-dione core to the regulation of this critical proliferative pathway. nih.gov
Table 2: Summary of Quinoxaline-5,8-dione Effect on ERK1/2 Pathway
| Compound Class | Cellular Effect | Mechanism |
|---|
The quinone moiety is a well-established redox-active functional group. The quinoline-5,8-dione framework, analogous to the quinoxaline core, is known to be capable of redox cycling. sapub.org This process involves the transfer of single electrons to the quinone, forming a highly reactive semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) radicals, a primary form of reactive oxygen species (ROS). This generation of ROS can induce oxidative stress, leading to cellular damage and apoptosis, a mechanism of action for many quinone-based anticancer agents. researchgate.net Conversely, some quinoxaline derivatives have also been investigated for their antioxidant activities, suggesting that substitutions on the core structure can significantly alter their redox properties, allowing them to act as ROS scavengers under certain conditions. mdpi.comresearchgate.net
DNA Interaction Mechanisms
The planar, aromatic nature of the quinoxaline scaffold makes it a candidate for intercalation into DNA. This mode of interaction, where a molecule inserts itself between the base pairs of the DNA double helix, can interfere with DNA replication and transcription, leading to cytotoxic effects. Several antibiotics that contain a quinoxalinyl residue, such as echinomycin (B1671085) and levomycin, are known to inhibit the growth of Gram-positive bacteria through this mechanism. nih.gov
Furthermore, specific derivatives have demonstrated biological activity directly linked to DNA binding. For instance, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b] quinoxaline has shown antiviral activity against the herpes virus, an effect attributed to the DNA binding properties of the compound. sapub.org This evidence supports the hypothesis that compounds based on the quinoxaline-5,8-dione scaffold may exert part of their biological effects through direct interaction with DNA. sapub.org
DNA Binding Properties of Quinoxaline-5,8-diones
The interaction of quinoxaline-5,8-diones with the DNA double helix is a critical aspect of their mechanism of action. The planar nature of the quinoxaline ring system allows these molecules to insert themselves between the base pairs of the DNA, a process known as intercalation. nih.govnih.gov This mode of binding is a common feature among many polycyclic aromatic compounds with anticancer and antimicrobial properties. nih.gov
The process of intercalation is stabilized by several non-covalent interactions, including van der Waals forces and π-π stacking between the aromatic rings of the quinoxaline-5,8-dione and the DNA base pairs. The stability of this interaction can be influenced by substituents on the quinoxaline ring system. For instance, the presence of certain functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its DNA binding affinity. While direct experimental data for this compound is not extensively available, the influence of its substituents can be inferred from general principles of structure-activity relationships (SAR) observed in related compounds. mdpi.com
In addition to intercalation, some quinoxaline derivatives have been observed to bind in the minor groove of the DNA helix. The specific mode of binding is often dependent on the nature and positioning of the side chains attached to the quinoxaline core.
To illustrate the impact of substituents on DNA interaction, the following table presents hypothetical binding data for a series of substituted quinoxaline-5,8-diones, based on established structure-activity relationships in related heterocyclic compounds.
| Compound | Substituent at C2 | Substituent at C6 | Relative DNA Binding Affinity |
| Quinoxaline-5,8-dione | H | H | 1.0 |
| This compound | -CH₂CH₃ | -OH | [Data not available] |
| 2-Methylquinoxaline-5,8-dione | -CH₃ | H | 1.2 |
| 6-Aminoquinoxaline-5,8-dione | H | -NH₂ | 1.5 |
| 2,3-Dimethylquinoxaline-5,8-dione | -CH₃ | H | 1.3 |
Note: The data in this table is illustrative and intended to demonstrate the principles of structure-activity relationships. Actual experimental values for these specific compounds may vary.
DNA Strand Scission Mechanisms
Beyond simple binding, a key aspect of the biological activity of many quinoxaline-5,8-diones is their ability to induce cleavage of the DNA strands. This process is often linked to the redox properties of the quinone moiety and can occur through several proposed mechanisms.
A primary mechanism involves the bioreductive activation of the quinone ring. nih.gov In cellular environments, particularly under hypoxic (low oxygen) conditions found in some tumors, enzymes such as NADPH-cytochrome P450 reductase can reduce the quinone to a semiquinone radical anion. This reactive intermediate can then participate in a futile redox cycle with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH). These highly reactive species can then attack the deoxyribose sugar backbone or the bases of DNA, leading to single-strand or double-strand breaks.
The potential for a quinoxaline-5,8-dione to undergo bioreductive activation is influenced by its redox potential. Substituents on the quinoxaline ring can modulate this property. An electron-donating group, such as the 6-hydroxy group in this compound, would be expected to lower the redox potential, potentially making the compound easier to reduce and thereby enhancing its capacity to generate ROS.
Another proposed mechanism for DNA cleavage involves the direct action of the activated quinoxaline derivative. The semiquinone radical or a further reduced hydroquinone (B1673460) species may be capable of directly abstracting a hydrogen atom from the deoxyribose sugar, initiating a cascade of reactions that culminates in strand scission.
The efficiency of DNA cleavage by different quinoxaline-5,8-dione derivatives can be compared in in vitro assays using plasmid DNA. The conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms can be quantified to assess the cleavage activity.
Below is a hypothetical data table illustrating the potential DNA cleavage efficiency of various substituted quinoxaline-5,8-diones in the presence of a reducing agent.
| Compound | Substituent at C2 | Substituent at C6 | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| Quinoxaline-5,8-dione | H | H | 15 | 2 |
| This compound | -CH₂CH₃ | -OH | [Data not available] | [Data not available] |
| 6-Methoxyquinoxaline-5,8-dione | H | -OCH₃ | 25 | 5 |
| 2-Chloroquinoxaline-5,8-dione | -Cl | H | 10 | 1 |
| 6,7-Dichloroquinoxaline-5,8-dione | H | -Cl (at C6 & C7) | 8 | <1 |
Note: This table presents hypothetical data based on the expected electronic effects of substituents on the redox properties of the quinone ring and is for illustrative purposes only.
Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data available for the biological activity of the chemical compound This compound corresponding to the detailed outline provided.
Extensive searches for this specific molecule did not yield any studies on its antiproliferative, anticancer, or antimicrobial effects. The existing research focuses on the broader class of quinoxaline-5,8-dione analogues, without detailing the biological profile of the 2-ethyl-6-hydroxy substituted variant. Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the requested compound as per the specified outline.
Further research would be required to be published on the synthesis and biological evaluation of this compound to provide the specific data points requested in the article outline.
Biological Activity Profiling of 2 Ethyl 6 Hydroxyquinoxaline 5,8 Dione and Quinoxaline 5,8 Dione Analogues
Antiviral Research
The planar, polyaromatic nature of quinoxaline (B1680401) derivatives makes them promising candidates for antiviral drug development, with the ability to interact with various viral targets. nih.gov Research has explored their efficacy against a range of viruses, with a notable focus on viral replicases and key enzymes essential for viral propagation. mdpi.com
Evaluation against Specific Viral Replicases and Targets
Quinoxaline derivatives have been identified as potential inhibitors of crucial viral enzymes. For instance, they are considered good candidates to combat influenza viruses by targeting the highly conserved NS1 protein, which could block virus replication. nih.govnih.gov Some 2,3,6-substituted quinoxalines have shown valuable antiviral activity. nih.gov
In the context of other viral infections, certain quinoxaline derivatives have demonstrated potent activity. For example, two novel quinoxaline compounds, an ethyl acetate (B1210297) derivative and another complex structure, showed highly potent activity against Human Cytomegalovirus (HCMV) with IC50 values less than 0.05 μM, which is significantly more potent than the standard drug ganciclovir (B1264) (IC50 = 0.59 μM). nih.gov Furthermore, 5-sulphonamido-8-hydroxyquinoline derivatives have shown high in vitro antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) with IC50 values in the range of 3-4 μ g/egg . nih.gov
The following table summarizes the antiviral activity of selected quinoxaline analogues against various viruses.
| Compound/Derivative Class | Virus | Target/Assay | IC50 Value | Source |
| Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | Human Cytomegalovirus (HCMV) | Viral Replication | <0.05 µM | nih.gov |
| 2-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-phenyl(2,3-dihydrophthalazine-1,4-dione) | Human Cytomegalovirus (HCMV) | Viral Replication | <0.05 µM | nih.gov |
| 5-Sulphonamido-8-hydroxyquinoline derivatives | Avian Paramyxovirus type 1 (APMV-1) | Viral Inhibition | 3-4 µ g/egg | nih.gov |
| 5-Sulphonamido-8-hydroxyquinoline derivatives | Laryngotracheitis virus (LTV) | Viral Inhibition | 3-4 µ g/egg | nih.gov |
Potential as Coronavirus Replication Inhibitors
The emergence of global coronavirus pandemics has spurred intensive research into novel antiviral agents. Quinoxaline derivatives have shown potential as inhibitors of coronavirus replication, particularly by targeting the main protease (Mpro or 3CLpro), an enzyme critical for the virus's life cycle. nih.gov Inhibition of Mpro can prevent the formation of nonstructural proteins necessary for viral RNA synthesis. nih.gov
While specific data on 2-Ethyl-6-hydroxyquinoxaline-5,8-dione is not available, a related compound, 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, has been identified as a coronavirus replication inhibitor. nih.gov Biochemical screening of various compounds has confirmed that several known SARS-CoV Mpro inhibitors also act on the SARS-CoV-2 Mpro, highlighting the potential for this class of compounds. nih.gov For instance, a quinolinecarboxylate, MP576, demonstrated an EC50 of 7 μM against SARS-CoV in cell-based assays. nih.gov
Anti-parasitic and Antimalarial Research
Quinoxaline derivatives have been investigated for their efficacy against various parasites, including those responsible for malaria and leishmaniasis. Their structural similarity to other anti-parasitic agents and their ability to interfere with key parasitic pathways make them attractive candidates for drug discovery. nih.govnih.gov
Activity against Plasmodium Species
Malaria, caused by Plasmodium parasites, remains a significant global health challenge. The quinoxaline scaffold has been explored for its anti-malarial properties. One study reported that a series of anti-schistosomal quinoxaline-based compounds also exhibited potent activity against Plasmodium falciparum. A lead compound showed an IC50 of 22 nM against the 3D7 strain and 32 nM against the multi-drug resistant Dd2 strain. nih.gov However, another study on substituted 5,8-dimethoxyquinoxalines found that none of the tested compounds possessed anti-malarial activity, and several were toxic at higher doses. nih.gov This highlights the critical role of specific substitutions on the quinoxaline core for anti-malarial efficacy.
The table below presents the antiplasmodial activity of selected quinoxaline analogues.
| Compound/Derivative Class | Plasmodium Strain | IC50 Value | Source |
| Quinoxaline-based anti-schistosomal compound | P. falciparum (3D7) | 22 nM | nih.gov |
| Quinoxaline-based anti-schistosomal compound | P. falciparum (Dd2) | 32 nM | nih.gov |
| 2,3-disubstituted 5,8-dimethoxy-6-[N-(omega-dimethylaminoalkyl)amino]quinoxalines | Not specified | Inactive | nih.gov |
Activity against Leishmania Species
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have demonstrated the potential of quinoxaline derivatives as anti-leishmanial agents. nih.gov A series of quinoxaline di-N-oxides containing an amino acidic side chain showed promising activity against promastigotes of Leishmania amazonensis and Leishmania donovani, with some compounds being more potent and less toxic than the reference drug miltefosine (B1683995) in intracellular amastigote assays. nih.gov
Another study on new amide derivatives of quinoxaline 1,4-di-N-oxide found that a cyclohexyl derivative had the best activity against L. amazonensis (IC50 = 2.5 µM), while a 3-chloropropyl derivative was most effective against L. infantum (IC50 = 0.7 µM). nih.gov Interestingly, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were found to be ineffective against Plasmodium but two compounds showed good activity against Leishmania infantum. nih.gov
The following table summarizes the leishmanicidal activity of various quinoxaline analogues.
| Compound/Derivative Class | Leishmania Species | Form | IC50 Value | Source |
| Quinoxaline di-N-oxides with amino acid side chain | L. amazonensis | Promastigote | Comparable to miltefosine | nih.gov |
| Quinoxaline di-N-oxides with amino acid side chain | L. donovani | Promastigote | Comparable to miltefosine | nih.gov |
| Cyclohexyl derivative of quinoxaline 1,4-di-N-oxide | L. amazonensis | Axenic amastigote | 2.5 µM | nih.gov |
| 3-Chloropropyl derivative of quinoxaline 1,4-di-N-oxide | L. infantum | Axenic amastigote | 0.7 µM | nih.gov |
Anti-atherosclerotic Research
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the development of these plaques. nih.govcapes.gov.br Research has indicated that certain quinoxaline-5,8-dione (B3348068) derivatives can inhibit the proliferation of VSMCs, suggesting a potential therapeutic application in atherosclerosis. nih.gov
A study on a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated potent antiproliferative activity against rat aortic smooth muscle cells (RAoSMCs). nih.gov Further investigation into the mechanism of action revealed that the inhibitory effect of a representative compound was mediated by the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway in these cells. nih.gov This pathway is known to be involved in cell proliferation, and its inhibition by these quinoxaline derivatives could represent a novel approach to managing atherosclerosis. nih.gov
The table below details the findings related to the anti-proliferative activity of quinoxaline-5,8-dione analogues on vascular smooth muscle cells.
| Compound Class | Cell Line | Effect | Mechanism | Source |
| 6-Arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones | Rat Aortic Smooth Muscle Cells (RAoSMC) | Potent antiproliferative activity | Modulation of ERK1/2 signaling pathway | nih.gov |
Antioxidant and Anti-inflammatory Research
The quinoxaline scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anti-inflammatory and antioxidant properties. ipp.ptsapub.orgresearchgate.netnih.govnih.govresearchgate.net The anti-inflammatory action of quinoxaline derivatives is often attributed to their ability to modulate key inflammatory pathways. researchgate.net
Research into quinoxaline derivatives has demonstrated their potential as anti-inflammatory agents. sapub.orgresearchgate.net For instance, certain quinoxaline derivatives have shown significant analgesic and in-vitro anti-inflammatory activity. researchgate.net The introduction of different functional groups to the quinoxaline core can lead to compounds with potent anti-inflammatory effects. ipp.pt
The antioxidant activity of quinoxaline derivatives is also a field of active investigation. Nitrone derivatives of amidinoquinoxaline have been evaluated as lipophilic antioxidants, showing promise in hampering the diffusion of reactive oxygen species. nih.gov The antioxidant potential is often linked to the ability of these compounds to scavenge free radicals. Studies on various 8-hydroxyquinoline (B1678124) derivatives have demonstrated their capacity as antioxidants, with some compounds showing potent radical scavenging activity. researchgate.net For example, 5-amino-8-hydroxyquinoline was identified as a highly potent antioxidant in one study. researchgate.net The introduction of electron-donating groups can influence the antioxidant activities of these derivatives. nih.gov
The following table summarizes the antioxidant activity of selected 8-hydroxyquinoline derivatives, providing a comparative view of their potential.
| Compound | Antioxidant Activity (IC50) | Assay | Reference |
| 5-amino-8-hydroxyquinoline | 8.70 μM | DPPH | researchgate.net |
| α-tocopherol (positive control) | 13.47 μM | DPPH | researchgate.net |
Neuroprotective Effects
The protective effects of certain 8-hydroxyquinoline derivatives against oxidative stress-induced cell death in bone marrow mesenchymal stem cells have been reported. nih.gov This suggests a potential mechanism through which these compounds could exert neuroprotective effects, as oxidative stress is a key contributor to neuronal damage. Specifically, some 2-vinyl-8-hydroxyquinoline derivatives were found to protect these cells from hydrogen peroxide-induced oxidative stress. nih.gov
The following table highlights the protective effect of selected 2-substituted-8-hydroxyquinoline derivatives against oxidative stress.
| Compound | Protective Effect | Cell Line | Inducing Agent | Reference |
| Compound 4 (melatonin-like structure) | Protected against oxidative stress-induced cell death | Bone Mesenchymal Stem Cells (BMSCs) | Hydrogen Peroxide (H₂O₂) | nih.gov |
| Compound 5 | Protected against oxidative stress-induced cell death | Bone Mesenchymal Stem Cells (BMSCs) | Hydrogen Peroxide (H₂O₂) | nih.gov |
Structure Activity and Structure Property Relationship Studies of Quinoxaline 5,8 Dione Derivatives
Impact of Substituent Position and Nature on Biological Efficacy
The diverse biological activities of quinoxaline (B1680401) derivatives, such as anticancer, antibacterial, antifungal, and antiviral effects, are well-documented. researchgate.netnih.gov Modifications to the quinoxaline structure provide a high degree of diversity, which is instrumental in developing new therapeutic agents with improved potency. researchgate.net
The presence and position of an ethyl group can modulate the biological activity of quinoxaline-5,8-dione (B3348068) derivatives. While specific studies on the 2-ethyl substituent of the title compound are not extensively detailed in the provided results, the general principles of alkyl group substitution suggest that it can influence lipophilicity, which in turn affects cell membrane permeability and interaction with biological targets. For instance, in a series of imidazo[1,5-a]quinoxaline (B8520501) derivatives, it was found that alkyl chains of four to five carbons resulted in a moderate increase in antagonistic efficacy, while longer chains led to diminished activity. rsc.org This highlights the importance of the size and nature of alkyl substituents in tuning the biological response.
The hydroxyl group at the 6-position of the quinoxaline-5,8-dione core is expected to play a significant role in the molecule's biological and electronic properties. Hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. In a series of quinoxaline-based HDAC inhibitors, a hydroxyl group in the side chain of one compound significantly elevated its cytotoxic activity. nih.gov The electronic nature of the hydroxyl group, being an electron-donating group, can also influence the redox properties of the quinone ring, which is often crucial for the biological mechanism of action of quinonoid compounds.
The introduction of various substituents at different positions on the quinoxaline-5,8-dione scaffold has been a key strategy in the development of potent bioactive molecules.
Halogenation: The presence of halogen atoms can significantly impact the biological activity. For example, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones demonstrated potent antiproliferative activity against rat aortic smooth muscle cells. nih.gov In another study, a quinoxaline derivative with a 2-chloro substitution was found to be more active against liver cancer cell lines than its 2-methoxy counterpart. nih.gov Furthermore, a compound with bromine substitution showed strong affinity towards the EGFR protein in molecular docking studies. nih.gov
Amino and Alkoxy Groups: Amino and alkoxy groups also play a crucial role. For instance, 6-arylamino-quinoxaline-5,8-diones have been identified as potent anti-proliferative agents. sapub.org A specific derivative, 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, has been reported as a coronavirus replication inhibitor. rsc.org The substitution pattern on the phenyl ring of arylamino groups is a key determinant of activity. researchgate.net In contrast, the replacement of a more active chloro group with a methoxy (B1213986) group has been shown to decrease cytotoxic activity in some cases. nih.gov
Aryl Substituents: The introduction of aryl groups can lead to potent biological activity. For example, 2,3-diphenylbenzo[g]quinoxaline-1,5-dione has been noted for its biological effects. mdpi.com The design of hybrids incorporating aryl functionalities, such as quinoxaline–arylfuran derivatives, has led to the discovery of new antitumor agents. mdpi.com
Table 1: Effect of Substituents on the Biological Activity of Quinoxaline-5,8-dione Derivatives
| Substituent | Position | Effect on Biological Activity | Reference |
| Chloro | 7 | Potent antiproliferative activity against rat aortic smooth muscle cells. | nih.gov |
| Chloro | 2 | More active against liver cancer cell lines compared to 2-methoxy. | nih.gov |
| Bromine | - | Strong affinity towards EGFR protein in docking studies. | nih.gov |
| Arylamino | 6 | Potent anti-proliferative agents. | sapub.org |
| 2-morpholin-4-yl-ethylamino | 7 | Coronavirus replication inhibitor. | rsc.org |
| Methoxy | 2 | Decreased cytotoxic activity compared to 2-chloro. | nih.gov |
| Arylfuran | - | Potent antiproliferative effects against several cancer cell lines. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the structural features that are important for bioactivity.
For quinoxaline derivatives, 3D-QSAR studies have been successfully applied to understand their antitubercular activity. researchgate.net One study developed a model with good predictive capability (r² = 0.81, q² = 0.71), indicating that electrostatic and steric field descriptors could explain the observed activity. researchgate.net The model highlighted the important role of electronegative groups in the antitubercular activity. researchgate.net Another QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity were pivotal for anti-tuberculosis activity. nih.gov These studies demonstrate the utility of QSAR in guiding the design of more potent quinoxaline-based therapeutic agents.
Computational Approaches to Structure-Activity Correlation
Computational methods, particularly molecular docking, are instrumental in elucidating the interactions between small molecules and their biological targets, providing insights into the mechanism of action and guiding the design of more effective drugs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the structure-activity relationships of quinoxaline derivatives.
Several studies have employed molecular docking to investigate the interactions of quinoxaline derivatives with various protein targets. For instance, docking studies of quinoxaline derivatives targeting the epidermal growth factor receptor (EGFR) revealed that a compound with a bromine substituent showed a strong affinity, forming hydrogen bonds with key residues like LYS721 and MET769. nih.gov In another study, a potent quinoxaline–arylfuran derivative was shown through molecular docking to occupy specific subpockets of the STAT3 SH2 domain, thereby blocking a key signaling pathway in cancer cells. mdpi.com
Docking studies of new quinoxaline derivatives as PARP-1 inhibitors have also been conducted to determine their binding modes within the enzyme's active site. temple.edu Similarly, for novel diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, molecular docking showed that the most potent derivatives exhibited the best in silico results with favorable docking scores. nih.gov These computational studies are often in good agreement with experimental findings and provide a rational basis for the observed biological activities. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the chemical compound 2-Ethyl-6-hydroxyquinoxaline-5,8-dione and its analogs, pharmacophore models serve as a valuable tool in understanding their interactions with biological targets and in the design of new, more potent derivatives, particularly in the context of their potential anticancer activities.
The quinoxaline-5,8-dione scaffold is a recognized pharmacophore in its own right, offering a rigid heterocyclic core with multiple points for functionalization. These modifications can significantly influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for target binding and biological activity. Research into quinoxaline derivatives has revealed that they can act on various biological targets, including protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as enzymes like Aldose Reductase 2 (ALR2) and Histone Deacetylases (HDACs). nih.govnih.govnih.gov
A generalized pharmacophore model for quinoxaline-5,8-dione derivatives, based on available research, typically includes a combination of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features. The two carbonyl groups of the dione (B5365651) ring are prominent hydrogen bond acceptors, while the hydroxyl group at the 6-position, as seen in this compound, can act as both a hydrogen bond donor and acceptor. The quinoxaline ring system itself provides a significant hydrophobic and aromatic region for interaction.
In a more detailed analysis, a five-point pharmacophore hypothesis (AADRR) has been proposed for certain quinoxaline derivatives targeting ALR2, consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). nih.gov While this model was developed for a different subset of quinoxaline derivatives, it provides a valuable framework for understanding the potential pharmacophoric features of this compound.
The key pharmacophoric features of this compound can be defined as follows:
Hydrogen Bond Acceptors (A): The oxygen atoms of the two carbonyl groups at positions 5 and 8 are strong hydrogen bond acceptors.
Hydrogen Bond Donor/Acceptor (D/A): The hydroxyl group at the 6-position can function as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom).
Aromatic/Hydrophobic Region (R): The bicyclic quinoxaline ring system provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein.
Hydrophobic Feature (H): The ethyl group at the 2-position introduces a small hydrophobic feature that can occupy a corresponding hydrophobic pocket in the binding site.
These features and their spatial relationships are critical for the biological activity of the molecule. The precise geometry of these features will dictate the compound's binding affinity and selectivity for its biological target.
Detailed Research Findings
While specific pharmacophore modeling studies for this compound are not extensively documented in publicly available literature, research on analogous quinoxaline derivatives provides significant insights. For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on various quinoxaline series have been performed to correlate their structural features with their biological activities. These studies often generate contour maps that visually represent regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.
One study on quinoxaline derivatives as antimalarial agents developed a 3D-QSAR model that highlighted the importance of specific substitutions on the quinoxaline core for enhancing activity. researchgate.net Another investigation focusing on ALR2 inhibitors used pharmacophore-based alignment for their 3D-QSAR analysis, revealing the crucial role of hydrogen bonding and aromatic interactions for potent inhibition. nih.gov
Molecular docking studies of various quinoxaline derivatives into the active sites of their respective targets, such as EGFR and HDAC, have further elucidated the key interactions that can be translated into a pharmacophore model. nih.govnih.gov These studies frequently show the quinoxaline core positioned within the ATP-binding pocket of kinases, with the nitrogen atoms of the pyrazine (B50134) ring sometimes participating in hydrogen bonding. Substituents on the quinoxaline ring are shown to occupy specific sub-pockets, and their chemical nature dictates the type and strength of the interactions.
Based on these findings, a hypothetical pharmacophore model for this compound can be constructed. This model would be instrumental in virtual screening campaigns to identify new compounds with similar pharmacophoric features from large chemical databases, or to guide the rational design of novel analogs with potentially improved potency and selectivity. The development and validation of such a model would be a critical step in advancing this compound as a lead compound in drug discovery programs.
Advanced Applications and Materials Science Perspectives for Quinoxaline 5,8 Dione Derivatives
Organic Electronics and Optoelectronics
The tunable optoelectronic properties of quinoxaline-5,8-dione (B3348068) derivatives make them highly attractive for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.
Electroluminescent Materials
Quinoxaline (B1680401) derivatives have demonstrated significant promise as multifunctional materials in OLEDs, capable of acting as emitters, electron transporters, and even color-tuning layers. The core structure's electron-deficient nature facilitates efficient electron injection and transport, crucial for the performance of these devices.
Research has shown that by modifying the substituents on the quinoxaline core, the emission color of the resulting material can be finely tuned across the visible spectrum, from blue-green to reddish-orange. For instance, the introduction of bulky, polyphenylphenyl groups has been shown to yield materials with high luminous efficiency. In some device architectures, quinoxaline derivatives can serve as both the emissive and electron-transporting layer, simplifying the device structure while achieving bright electroluminescence. The rigid structure of the quinoxaline moiety also contributes to a high glass transition temperature (Tg), which imparts better thermal stability to the OLED device.
Donor-acceptor type molecules incorporating a quinoxaline acceptor and various donor units have been synthesized and shown to be effective green and yellow-orange light emitters in OLEDs. The charge-transfer character of these molecules, and thus their emission properties, can be systematically altered by modifying the donor and acceptor components.
Organic Semiconductor Applications
The planarity and extended π-conjugation of the quinoxaline-5,8-dione system are advantageous for its use in organic semiconductors, which form the basis of organic thin-film transistors (OTFTs). These materials exhibit charge carrier mobility, a key parameter for transistor performance.
Studies on various quinoxaline derivatives have demonstrated their potential as p-type or n-type semiconductors. For example, end-functionalizing quinoxaline derivatives with groups like tetraphenyl, di(thiophen-2-yl), or bis(5-phenylthiophen-2-yl) has resulted in materials with p-channel characteristics. The performance of these materials in OTFTs is often evaluated by their hole or electron mobility and the on/off current ratio.
The method of film deposition, such as solution-shearing or vacuum deposition, has been shown to significantly influence the charge mobility and on/off ratio of the resulting OTFTs. For instance, vacuum-deposited thin films of certain derivatives have exhibited higher hole mobilities and on/off ratios compared to their solution-processed counterparts. Copolymers incorporating quinoxaline units have also been developed, with some exhibiting hole mobilities as high as 0.12 cm²/Vs. Thermal annealing of the semiconductor film can further enhance performance by improving the molecular ordering.
Below is a table summarizing the performance of some quinoxaline-based organic semiconductors in OTFTs. It is important to note that these are for derivatives and not the specific subject compound.
| Quinoxaline Derivative Structure | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Solution-Shearing | 2.6 x 10⁻⁵ | 1.8 x 10⁵ |
| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Vacuum Deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ |
| Poly[quinacridone-alt-diphenylquinoxaline] (Pristine) | - | 6.5 x 10⁻³ | - |
| Poly[quinacridone-alt-diphenylquinoxaline] (Annealed) | - | 1.3 x 10⁻² | - |
| Pyrazino[2,3-g]quinoxaline-bithiophene copolymer | - | up to 5.22 x 10⁻⁴ | - |
| Pyrazino[2,3-g]quinoxaline-thieno[3,2-b]thiophene copolymer | - | up to 4.82 x 10⁻² | - |
Photovoltaic Applications
The strong electron-accepting properties of the quinoxaline-5,8-dione core make it a valuable building block for materials used in organic solar cells (OSCs).
Electron Acceptor Building Blocks in Organic Solar Cells
In the architecture of organic solar cells, electron acceptor materials are crucial for efficient charge separation and collection. Quinoxaline-5,8-dione derivatives have been extensively investigated as non-fullerene acceptors (NFAs) due to their tunable energy levels and broad absorption spectra.
The introduction of electron-withdrawing groups, such as fluorine atoms, to the quinoxaline core can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for achieving a high open-circuit voltage (Voc) in a solar cell. The design of these acceptors often involves an acceptor-donor-acceptor (A-D-A) structure, where the quinoxaline-5,8-dione unit can act as the central acceptor core. The performance of these acceptors is highly dependent on their molecular structure, which influences their light absorption, energy levels, and charge transport properties. Recent research has shown that non-fused ring acceptors based on fluorinated quinoxaline cores can lead to high power conversion efficiencies (PCEs) in as-cast organic solar cells.
Conjugated Copolymers in Bulk Heterojunction Solar Cells
Quinoxaline-5,8-dione units are frequently incorporated into conjugated copolymers for use in bulk heterojunction (BHJ) solar cells. researchgate.netmdpi.comd-nb.infomdpi.com In a BHJ solar cell, a blend of a donor polymer and an acceptor material forms the active layer where light is converted into electricity. researchgate.netmdpi.comd-nb.infomdpi.com
Copolymers containing quinoxaline derivatives as the acceptor unit and various donor units, such as benzodithiophene, have been synthesized and tested in solar cell devices. d-nb.info The choice of the donor unit and any π-conjugated spacers between the donor and acceptor units significantly impacts the optical and electronic properties of the resulting polymer. d-nb.info For example, using thieno[3,2-b]thiophene (B52689) as a π-bridge instead of thiophene (B33073) can lead to a red-shifted absorption, enhanced charge carrier mobility, and ultimately, a higher power conversion efficiency. d-nb.info
The performance of these copolymers in BHJ solar cells is characterized by several parameters, including the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents the photovoltaic performance of some representative quinoxaline-based conjugated copolymers.
| Polymer Structure | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PBDTFQ-T | PC61BM | ~2.5-3.0 | - | - | - |
| PBDTFQ-TT | PC61BM | up to 5.60 | - | - | - |
| P(BDT-T-BT) | PC71BM | 3.72 | - | - | - |
| P(BDT-TT-BT) | PC71BM | 4.93 | - | - | - |
| P2 (a thienopyrazine-based copolymer) | PC71BM | 1.46 | 0.43 | 7.61 | 0.45 |
| P3TDTQ | PCBM | ~0.64-3.18 | - | - | - |
Photoinitiators in Polymerization Processes
The ability of quinoxaline derivatives to absorb light and generate reactive species makes them suitable for use as photoinitiators in polymerization processes. researchgate.net Photopolymerization is a technique that uses light to initiate a polymerization reaction, offering advantages such as spatial and temporal control. researchgate.net
Quinoxaline-based compounds can act as free-radical photoinitiators. researchgate.net Upon absorption of light, the quinoxaline molecule is promoted to an excited state. In this excited state, it can interact with a co-initiator to generate free radicals, which then initiate the polymerization of monomers. The efficiency of a photoinitiator is dependent on its absorption spectrum matching the emission spectrum of the light source.
Research has explored various quinoxaline structures for this application, including those that absorb in the visible light range. researchgate.net The development of visible-light photoinitiators is particularly desirable as it allows for the curing of thicker and pigmented materials. The specific substituents on the quinoxaline ring can be tailored to optimize the absorption characteristics and the efficiency of radical generation. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Quinoxaline-5,8-dione (B3348068) Scaffolds
The synthesis of quinoxalines has been a subject of extensive study for decades. The classical and most fundamental method involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govnih.gov This approach, while effective, often requires harsh conditions such as high temperatures and strong acid catalysts, leading to long reaction times. nih.gov
Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and environmentally friendly "green" methodologies. nih.gov For the quinoxaline (B1680401) scaffold, these advancements include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinoxalines, often leading to excellent yields in a much shorter time frame compared to conventional heating. nih.govnih.gov
Catalyst Innovation: A plethora of new catalyst systems have been reported to improve the efficiency of quinoxaline synthesis. These range from iodine and cerium chloride to nickel nanoparticles and various solid-supported catalysts like HClO4·SiO2, which can often be recycled. chim.itthieme-connect.com
Green Reaction Media: A shift towards more benign solvents is evident, with reactions being successfully carried out in aqueous media or using solvents like methanol, which can afford excellent yields at room temperature in as little as one minute. nih.govthieme-connect.com
While much of this research focuses on the general quinoxaline framework, these methodologies are directly applicable to the synthesis of quinoxaline-5,8-dione precursors. Future research will likely focus on adapting these green and efficient methods for the direct and high-yield synthesis of complex quinoxaline-5,8-dione derivatives, enabling the rapid generation of compound libraries for biological screening.
Exploration of Undiscovered Biological Activities and Target Identification
Quinoxaline derivatives are well-documented for their broad biological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govsapub.orgnih.gov For instance, certain quinoxaline derivatives have shown cytotoxicity against human colon carcinoma (HCT 116) cell lines, while others are being investigated as inhibitors of viral replication, including for coronaviruses. nih.govrsc.org
For the quinoxaline-5,8-dione scaffold specifically, research has demonstrated potent antiproliferative activity. A study on 6-arylamino-7-chloroquinoxaline-5,8-diones revealed their ability to inhibit the proliferation of rat aortic smooth muscle cells. nih.gov This finding points towards potential applications in treating cardiovascular diseases like atherosclerosis.
The future in this area lies in moving beyond broad phenotypic screening (e.g., cell killing) to identifying the specific molecular targets and mechanisms of action. The aforementioned study on smooth muscle cells identified the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway as the underlying mechanism. nih.gov Other research on quinoxaline derivatives has identified targets such as:
Tubulin: Some derivatives inhibit tubulin polymerization, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis. researchgate.net
Kinases: Various quinoxalines have been designed as inhibitors of specific kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov
Histone Deacetylases (HDACs): The quinoxaline scaffold has been used to design HDAC inhibitors, which represent a promising class of anticancer agents. nih.gov
Apoptosis Signal-regulating Kinase 1 (ASK1): Recently, quinoxaline derivatives have been synthesized and evaluated as potent inhibitors of ASK1, a potential target for non-alcoholic fatty liver disease. nih.gov
Future exploration will likely uncover new biological activities for the 2-Ethyl-6-hydroxyquinoxaline-5,8-dione core by screening it against a wider array of biological targets, including enzymes and receptors involved in metabolic, neurological, and immunological disorders.
Rational Design of Enhanced Quinoxaline-5,8-dione Analogues for Specific Applications
As the understanding of structure-activity relationships (SAR) deepens, the focus of research is shifting from random screening to the rational design of analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govnih.gov This involves making targeted chemical modifications to the parent scaffold to optimize its interaction with a specific biological target.
For the quinoxaline scaffold, this has been demonstrated through the design of new derivatives bearing amide, urea, thiourea, and sulphonamide moieties to improve activity against targets like VEGFR-2. nih.gov Similarly, researchers have designed and synthesized novel quinoxaline-based histone deacetylase (HDAC) inhibitors by incorporating pharmacophoric features known to bind to the HDAC active site. nih.gov
Applying this to this compound, future research will involve:
Modifying the Ethyl Group: Altering the length, branching, or replacing the ethyl group at the C2 position with other functional groups could significantly impact binding affinity and selectivity.
Substituting the Hydroxyl Group: The hydroxyl group at the C6 position is a key site for modification. It can be converted to ethers or esters or replaced with other groups like amines or halogens to probe its role in target binding and modulate properties like solubility and cell permeability.
Functionalizing the Quinoxaline Core: Further substitutions on the aromatic ring could be explored to fine-tune the electronic and steric properties of the molecule.
This rational design approach will be crucial for transforming promising lead compounds like this compound into highly effective agents for specific therapeutic or industrial applications.
Integration of Computational and Experimental Approaches in Drug Discovery and Materials Science
The synergy between computational and experimental methods is revolutionizing the discovery and development of new molecules. nih.gov In silico techniques are now integral to the process, allowing for the rapid and cost-effective screening of virtual compound libraries and the prediction of their properties before committing to laborious and expensive laboratory synthesis.
Key computational approaches being integrated into quinoxaline research include:
Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand (like a quinoxaline derivative) to the active site of a biological target (like an enzyme). nih.govnih.gov It provides crucial insights into the interactions that drive biological activity, guiding the rational design of more potent analogues.
In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This helps in identifying candidates with favorable drug-like properties early in the discovery pipeline, reducing the rate of late-stage failures. For example, in silico studies have been used to predict that certain quinoxalinone derivatives would have high intestinal absorption and low blood-brain barrier permeability, desirable traits for a peripherally acting drug. nih.gov
The typical workflow involves using computational methods to identify promising candidates, which are then synthesized and subjected to experimental validation through biological assays. nih.gov This iterative cycle of prediction, synthesis, and testing accelerates the optimization process. This integrated approach will undoubtedly be central to unlocking the full potential of this compound and its analogues in both medicine and materials science.
Potential in Specific Therapeutic Areas Beyond Current Scope
While much of the research on quinoxalines has focused on oncology and virology, the diverse mechanisms of action suggest a much broader therapeutic potential. nih.govrsc.org The future for this compound and related compounds could see them being developed for a range of other diseases.
Cardiovascular Diseases: The demonstrated ability of quinoxaline-5,8-diones to inhibit vascular smooth muscle cell proliferation suggests a clear path toward developing treatments for atherosclerosis or restenosis following angioplasty. nih.gov
Inflammatory Disorders: The discovery of quinoxaline derivatives as inhibitors of enzymes like Cyclooxygenase-2 (COX-2) opens up possibilities for developing new anti-inflammatory drugs. nih.gov
Neurodegenerative Diseases: Some studies have pointed to the potential of quinoxaline derivatives as agents against Alzheimer's disease, a field that is in dire need of new therapeutic options. colab.ws
Metabolic Diseases: The identification of quinoxaline-based ASK1 inhibitors for non-alcoholic fatty liver disease highlights the potential of this scaffold in treating metabolic disorders. nih.gov
Beyond medicine, the unique electronic properties of the quinoxaline-5,8-dione core, which is related to the 1,4-naphthoquinone (B94277) structure, could be exploited in materials science. rsc.org Potential applications could include the development of new organic dyes, semiconductors, or functional polymers. Combining different heterocyclic systems into a single molecule is a strategy believed to endow it with new and useful properties for materials science. mdpi.com
Q & A
Q. What are the recommended synthetic methodologies for 2-Ethyl-6-hydroxyquinoxaline-5,8-dione, and how can regioselectivity challenges be addressed?
The synthesis of quinoxaline derivatives often involves condensation reactions of 1,2-diketones with 1,2-diamines. For regioselective alkylation or functionalization, phase-transfer catalysis (PTC) has been employed to improve reaction efficiency, as demonstrated in the cycloalkylation of hydantoins . However, regioselectivity in quinoxaline systems (e.g., C6 vs. C7 substitution) may require alternative strategies, such as pre-functionalizing intermediates. For example, Zhao et al. reported regioselective amination of phenolic precursors before oxidation to achieve desired substitution patterns .
Q. How can structural characterization of this compound and its derivatives be optimized using spectroscopic techniques?
X-ray crystallography remains the gold standard for unambiguous structural determination, as shown in studies of nitro-thiophene quinoxaline derivatives (CCDC reference: 1983315) . Complementary techniques include:
- NMR : Analyze proton environments and substituent effects, particularly in aromatic regions.
- LC-MS/MS : For identifying metabolites or degradation products, as demonstrated in studies of benzo[a]pyrene-dione metabolism .
- UV-Vis and IR : To confirm functional groups like hydroxyl or carbonyl moieties.
Q. What are the key biological activities associated with quinoxaline derivatives, and how are these evaluated in vitro?
Quinoxalines exhibit antifungal, antibacterial, and anticancer properties. For pharmacological evaluation:
- Anticancer assays : Use cell viability tests (e.g., MTT) on human lung adenocarcinoma (A549) or bronchial epithelial (HBEC-KT) cell lines .
- Mechanistic studies : Investigate DNA intercalation or enzyme inhibition (e.g., MYLK4) via kinase activity assays .
- Metabolic stability : Track metabolites using radiolabeled compounds (e.g., ³H-labeled analogs) and HPLC-UV-RAM .
Advanced Research Questions
Q. How do conflicting data on the metabolic pathways of quinoxaline-diones arise, and how can they be resolved?
Discrepancies in metabolism studies may stem from differences in cell models or analytical methods. For example, in A549 vs. H358 lung cells, variations in phase II enzyme expression (e.g., catechol-O-methyltransferase) can lead to divergent metabolite profiles . Resolution strategies:
- Cross-validation : Compare LC-MS/MS data with synthetic standards for metabolites like glutathione conjugates .
- Enzyme inhibition assays : Use specific inhibitors (e.g., sulfotransferase inhibitors) to isolate metabolic pathways.
Q. What experimental design considerations are critical for studying the electrochemical properties of this compound in material science applications?
To evaluate its utility in electroluminescent materials or organic sensitizers:
- Cyclic voltammetry : Measure redox potentials to assess electron-donating/accepting capabilities.
- DFT calculations : Correlate experimental HOMO/LUMO gaps with theoretical models.
- Stability testing : Monitor decomposition under UV light or thermal stress using accelerated aging protocols .
Q. How can regioselective functionalization of quinoxaline-diones be achieved for targeted drug design?
Regioselectivity challenges in C6 vs. C7 positions can be addressed by:
- Precursor manipulation : Synthesize intermediates like 6-(phenylamino)isoquinolin-5-ol before oxidation to diones .
- Halogen-directed synthesis : Use bromine or methoxy groups as directing agents, as seen in isoquinoline-dione derivatization .
- Computational modeling : Predict reactive sites using frontier molecular orbital (FMO) analysis.
Q. What are the implications of adenylate adduct formation in the genotoxicity of quinoxaline-diones?
Evidence of benzo[a]pyrene-dione forming adenylate adducts in lung cells suggests potential DNA damage mechanisms . To assess genotoxicity:
- Comet assay : Detect DNA strand breaks in treated cells.
- LC-MS/MS : Identify specific adducts (e.g., adenine-quinoxaline conjugates) using high-resolution mass spectrometry.
Methodological Guidelines
Q. How should researchers handle contradictory results in quinoxaline-dione bioactivity studies?
- Reproducibility checks : Repeat assays across multiple cell lines or primary cultures.
- Dose-response analysis : Ensure observed effects are concentration-dependent.
- Inter-laboratory validation : Collaborate to standardize protocols (e.g., cell culture conditions, compound purity ≥95%) .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?
Q. How can researchers ensure compliance with chemical safety protocols when handling quinoxaline-diones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
